![molecular formula C13H9N3S2 B13106369 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione CAS No. 112107-41-2](/img/structure/B13106369.png)
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring, with a phenyl group attached to the triazine ring. The dithione functionality adds unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione can be achieved through several methods. One common approach involves the reaction of acyl isothiocyanates with pyridin-2-amine. The reaction is typically carried out in a one-pot process at room temperature using solvents such as acetone . The optimized reaction conditions include the use of 1 mmol of acyl chloride, 1 mmol of potassium selenocyanate, and 1 mmol of pyridin-2-amine in acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.
Substitution: The phenyl group and other substituents on the triazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dithione group may participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-pyrido[1,2-a][1,3,5]triazine-2-selenone: Similar structure but contains a selenone group instead of a dithione group.
Pyrido[1,2-a][1,3,5]triazine-7,9-dicarbonitriles: Contains additional nitrile groups, leading to different chemical properties.
Uniqueness
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is unique due to its dithione functionality, which imparts distinct redox properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112107-41-2 |
|---|---|
Molekularformel |
C13H9N3S2 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
3-phenylpyrido[1,2-a][1,3,5]triazine-2,4-dithione |
InChI |
InChI=1S/C13H9N3S2/c17-12-14-11-8-4-5-9-15(11)13(18)16(12)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
DVHSJECGPPRWQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=S)N=C3C=CC=CN3C2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
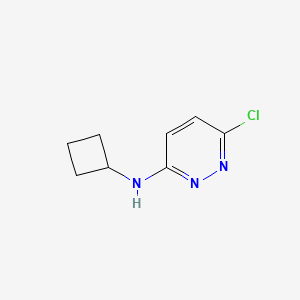
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)


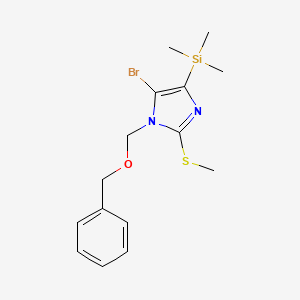
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
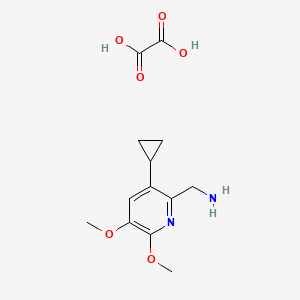
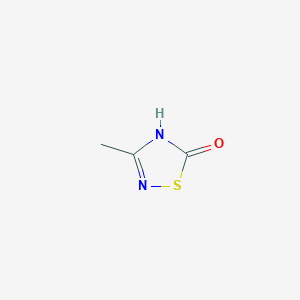
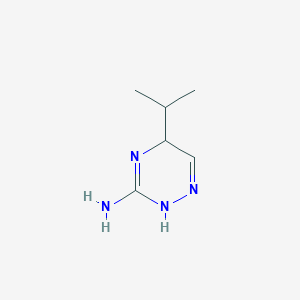

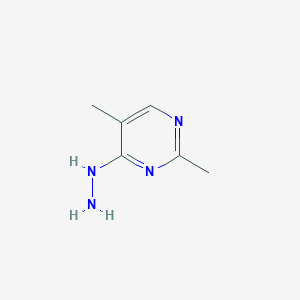
![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
